4-((4-Methyl-6-phenyl-3-pyridazinyl)amino)butanoic acid
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Overview
Description
4-((4-Methyl-6-phenyl-3-pyridazinyl)amino)butanoic acid is a compound that belongs to the pyridazine family, which is known for its diverse pharmacological activities.
Preparation Methods
The synthesis of 4-((4-Methyl-6-phenyl-3-pyridazinyl)amino)butanoic acid typically involves the formation of the pyridazine ring followed by the introduction of the butanoic acid moiety. One common synthetic route includes the reaction of 4-methyl-6-phenyl-3-pyridazinone with an appropriate amine to form the desired amino derivative. . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-((4-Methyl-6-phenyl-3-pyridazinyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The pyridazine ring is reactive towards nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biology: The compound has shown promise in biological studies due to its ability to interact with specific biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-((4-Methyl-6-phenyl-3-pyridazinyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
4-((4-Methyl-6-phenyl-3-pyridazinyl)amino)butanoic acid can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including cardiovascular and anti-inflammatory effects.
Pyridaben: An agrochemical used as a miticide and insecticide.
Norflurazon: Another agrochemical used as a herbicide. The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile, which may offer advantages in certain applications compared to other pyridazine derivatives.
Properties
CAS No. |
94477-20-0 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-[(4-methyl-6-phenylpyridazin-3-yl)amino]butanoic acid |
InChI |
InChI=1S/C15H17N3O2/c1-11-10-13(12-6-3-2-4-7-12)17-18-15(11)16-9-5-8-14(19)20/h2-4,6-7,10H,5,8-9H2,1H3,(H,16,18)(H,19,20) |
InChI Key |
ABRVEWRGYHIKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1NCCCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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